m-Toluidine-d7 (NH2)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of m-Toluidine-d7 (NH2) typically involves the deuteration of m-Toluidine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst .
Industrial Production Methods: : Industrial production of m-Toluidine-d7 (NH2) involves large-scale deuteration processes. These processes are optimized to ensure high isotopic purity and yield. The compound is then purified and tested for chemical purity before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions: : m-Toluidine-d7 (NH2) undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.
Reduction: The reduction of m-Toluidine-d7 (NH2) can lead to the formation of various reduced products.
Substitution: The amino group in m-Toluidine-d7 (NH2) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Chemistry: : m-Toluidine-d7 (NH2) is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.
Biology: : In biological research, m-Toluidine-d7 (NH2) is used to trace metabolic pathways and study enzyme interactions. Its isotopic labeling allows for precise tracking of the compound within biological systems.
Medicine: : The compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. Its isotopic labeling provides detailed insights into the behavior of drugs within the body.
Industry: : m-Toluidine-d7 (NH2) is used in the production of dyes, pigments, and other organic chemicals. Its unique properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of m-Toluidine-d7 (NH2) involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to study its effects in detail. For example, in metabolic studies, m-Toluidine-d7 (NH2) can be used to trace the metabolic pathways and identify the enzymes involved .
Comparison with Similar Compounds
Similar Compounds: : m-Toluidine-d7 (NH2) is similar to other toluidine isomers, such as o-Toluidine (2-Methylaniline) and p-Toluidine (4-Methylaniline). These compounds share similar chemical structures but differ in the position of the methyl group on the benzene ring .
Uniqueness: : The uniqueness of m-Toluidine-d7 (NH2) lies in its isotopic labeling. The replacement of hydrogen atoms with deuterium provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems.
Conclusion
m-Toluidine-d7 (NH2) is a valuable compound in scientific research due to its unique isotopic labeling and versatile applications. From chemistry and biology to medicine and industry, this compound plays a crucial role in advancing our understanding of various processes and developing new technologies.
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
114.20 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
JJYPMNFTHPTTDI-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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